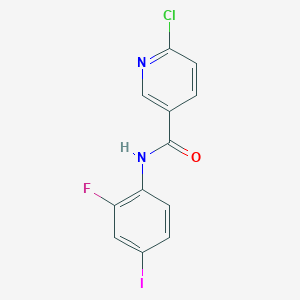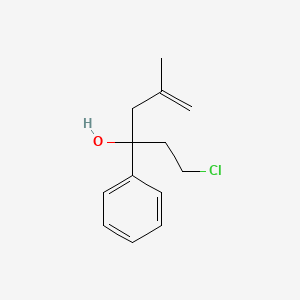
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide
概要
説明
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide is a complex organic compound with a unique structure that includes a formyl group, a piperidine ring, and a hydrazinecarboxamide moiety
準備方法
The synthesis of 4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide involves several steps. One common synthetic route includes the reaction of 1-(phenylmethyl)-4-piperidone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with formic acid to introduce the formyl group, resulting in the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as formyl and hydrazine derivatives.
科学的研究の応用
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects .
類似化合物との比較
4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide can be compared with similar compounds such as:
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: This compound has a similar piperidine ring structure but differs in its substituents, leading to different chemical and biological properties.
N-(2-formylphenyl)-4-methylbenzenesulfonamide: This compound shares the formyl group but has a different overall structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
特性
分子式 |
C14H20N4O2 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
N-[(1-benzylpiperidin-4-yl)carbamoylamino]formamide |
InChI |
InChI=1S/C14H20N4O2/c19-11-15-17-14(20)16-13-6-8-18(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,15,19)(H2,16,17,20) |
InChIキー |
GBXYGJUCTQPGEQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)NNC=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(2-chloroethyl)thio]butanoate](/img/structure/B8335985.png)





![Tert-butyl 5-chlorospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B8336013.png)
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol](/img/structure/B8336018.png)



![(R,R)-3-[(1-phenyl ethylamino)-methyl]-hexanoic acid](/img/structure/B8336060.png)


